5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biological Activity
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through various methodologies involving the reaction of 3,5-dimethylphenyl derivatives with azides and nitriles, employing techniques such as dipolar cycloaddition. The efficiency of synthesis can be influenced by factors such as catalyst type and reaction conditions. For instance, one study reported an efficient synthesis yielding high purity through palladium-catalyzed reactions with aryl bromides .
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising activity characterized by low IC50 values, indicating potent inhibition of cancer cell growth.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.45 | Inhibition of tubulin polymerization |
A549 | 0.43 | Induction of apoptosis via intrinsic pathway |
HT-29 | 0.30 | Cell cycle arrest in G2/M phase |
In vitro studies demonstrated that this compound effectively inhibits tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involves disrupting the microtubule dynamics essential for cell division.
Antimicrobial Activity
Additionally, this compound has exhibited antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve interference with bacterial cell wall synthesis or function .
Case Studies
Several case studies have been conducted to assess the biological efficacy of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 0.45 µM), along with morphological changes indicative of apoptosis .
- Zebrafish Model : In vivo experiments using zebrafish embryos showed that the compound could reduce tumor growth significantly when administered at therapeutic doses, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-3-7(2)5-8(4-6)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQTCLOZRLKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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